1-(1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl)-4-(1,2-benzothiazol-3-yl)piperazin-1-ium-1-sulfonate
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Overview
Description
4-(1,2-Benzothiazol-3-yl)-1-[(3aR,7aR)-octahydro-2H-isoindol-2-yl]piperazin-1-ium-1-sulfonate is a complex organic compound that features a benzothiazole ring, an isoindoline moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Benzothiazol-3-yl)-1-[(3aR,7aR)-octahydro-2H-isoindol-2-yl]piperazin-1-ium-1-sulfonate typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Synthesis of the Isoindoline Moiety: This involves the reduction of phthalimide derivatives.
Piperazine Ring Formation: This can be synthesized via the reaction of ethylenediamine with dihaloalkanes.
Sulfonation: The final step involves the sulfonation of the piperazine ring using sulfonating agents like chlorosulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions could occur at the isoindoline moiety.
Substitution: The piperazine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring could yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of novel polymers or nanomaterials.
Biology
Pharmacology: Investigation of its potential as a drug candidate for various diseases.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1,2-Benzothiazol-3-yl)-1-[(3aR,7aR)-octahydro-2H-isoindol-2-yl]piperazin-1-ium-1-sulfonate would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings.
Isoindoline Derivatives: Compounds featuring the isoindoline moiety.
Piperazine Derivatives: Compounds with the piperazine ring.
Uniqueness
The uniqueness of 4-(1,2-Benzothiazol-3-yl)-1-[(3aR,7aR)-octahydro-2H-isoindol-2-yl]piperazin-1-ium-1-sulfonate lies in its combination of these three distinct structural motifs, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H26N4O3S2 |
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Molecular Weight |
422.6 g/mol |
IUPAC Name |
1-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-4-(1,2-benzothiazol-3-yl)piperazin-1-ium-1-sulfonate |
InChI |
InChI=1S/C19H26N4O3S2/c24-28(25,26)23(22-13-15-5-1-2-6-16(15)14-22)11-9-21(10-12-23)19-17-7-3-4-8-18(17)27-20-19/h3-4,7-8,15-16H,1-2,5-6,9-14H2 |
InChI Key |
FKKBEEHBJWWXMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CN(CC2C1)[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)S(=O)(=O)[O-] |
Origin of Product |
United States |
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